(S)-2-Aminomethyl-1-boc-azetidine
Overview
Description
“(S)-2-Aminomethyl-1-boc-azetidine”, also known as Boc-Azetidine-2-carboxylic acid, is a chemical compound that belongs to the class of boc-protected amino acids. It has a molecular weight of 186.25 .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate . The InChI code is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It should be stored at refrigerator temperatures (2-8°C) .Scientific Research Applications
Synthetic Utility and Medicinal Chemistry Applications
Azetidines, including derivatives like (S)-2-Aminomethyl-1-boc-azetidine, have garnered attention for their synthetic versatility and medicinal chemistry applications. Their incorporation as amino acid surrogates, potential in peptidomimetic and nucleic acid chemistry, and utility in catalytic processes highlight their importance. These compounds serve as critical intermediates for constructing strained compounds, facilitating ring-opening and expansion reactions, which are pivotal for developing pharmacologically active molecules (Vishu Mehra, I. Lumb, A. Anand, & Vipan Kumar, 2017).
Modular Synthesis of Azetidines
A notable application involves the strain-release-driven homologation of boronic esters, where this compound derivatives play a crucial role. This methodology enables the modular synthesis of azetidines, exploiting the high ring strain of azabicyclo[1.1.0]butane. This approach provides a pathway to synthesize azetidine-containing pharmaceuticals efficiently, such as cobimetinib, demonstrating the compound's significance in drug development (Alexander Fawcett, A. Murtaza, Charlotte H. U. Gregson, & V. Aggarwal, 2019).
Bioisosteric Modification and Drug Discovery
In drug discovery, the exploration of 3-aminoazetidines, achieved through bioisosteric modification of 3-α-oxyazetidine, underscores the strategic importance of this compound derivatives. This exploration led to the identification of novel compounds with potential as broad-spectrum antidepressants, highlighting the role of such derivatives in modulating neurotransmitter reuptake activities (Minsoo Han, Chiman Song, Nakcheol Jeong, & H. Hahn, 2014).
Synthetic Methods and Strategies
Further research demonstrates the compound's utility in the development of new synthetic methods and strategies. For instance, the radical addition of α-xanthyl ketones to Boc-protected azetine, followed by ammonia treatment, enables the synthesis of pyrroles with a protected aminomethyl group. This method underscores the versatility of this compound in synthesizing functionalized heterocycles, essential for pharmaceutical research (Songzhe Han & S. Zard, 2014).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGSUFOTRCYOO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680172 | |
Record name | tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007873-90-6 | |
Record name | tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Aminomethyl-1-Boc-azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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